molecular formula C11H14N2O2S B12686968 2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol CAS No. 94087-78-2

2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol

Cat. No.: B12686968
CAS No.: 94087-78-2
M. Wt: 238.31 g/mol
InChI Key: NUJYXMDEPJKZDB-UHFFFAOYSA-N
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Description

2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol is a chemical compound with the molecular formula C11H14N2O2S and a molecular weight of 238.31 g/mol . This compound is known for its unique structure, which includes a benzisothiazole ring, an amino group, and an ethanol moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol involves several steps. One common method includes the reaction of 1,2-benzisothiazole with formaldehyde and methylamine, followed by the addition of ethanol. The reaction conditions typically involve heating and the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the ethanol moiety can be replaced by other functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol involves its interaction with specific molecular targets and pathways. The benzisothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways, making it a valuable compound for therapeutic research .

Comparison with Similar Compounds

2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

94087-78-2

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

2-[1,2-benzothiazol-3-yloxymethyl(methyl)amino]ethanol

InChI

InChI=1S/C11H14N2O2S/c1-13(6-7-14)8-15-11-9-4-2-3-5-10(9)16-12-11/h2-5,14H,6-8H2,1H3

InChI Key

NUJYXMDEPJKZDB-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)COC1=NSC2=CC=CC=C21

Origin of Product

United States

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